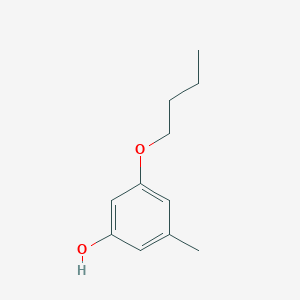

3-Butoxy-5-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-butoxy-5-methylphenol |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

RBOLYZLVZILTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Elucidating the Profile of a Novel Phenolic Ether

An In-Depth Technical Guide to 3-Butoxy-5-methylphenol: Synthesis, Characterization, and Properties

This document is intended for researchers and professionals in drug development and chemical synthesis. It provides a robust framework for the synthesis, purification, and characterization of 3-Butoxy-5-methylphenol, enabling its potential exploration in various scientific fields. The methodologies and predicted data herein are based on well-established reaction mechanisms and spectroscopic theories.

Chemical Structure and Identifiers

-

IUPAC Name: 3-Butoxy-5-methylphenol

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.24 g/mol

-

Canonical SMILES: CCCCOC1=CC(C)=CC(O)=C1

-

InChI Key: (Predicted) A specific InChI key is not available, but would be generated upon submission to a chemical database.

Synthesis and Purification: A Practical Approach

The most reliable and well-documented method for preparing aryl ethers from phenols is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. For 3-Butoxy-5-methylphenol, the logical precursors are 5-methylresorcinol (orcinol) and a suitable butyl halide, such as 1-bromobutane.

The choice of 5-methylresorcinol as the starting material is strategic. The two hydroxyl groups have different acidities, and while mono-alkylation can be achieved, statistical mixtures and di-alkylation are possible. Controlling the stoichiometry of the base and alkylating agent is key to maximizing the yield of the desired mono-butoxy product. The phenolic proton is more acidic than the alcoholic proton, facilitating its deprotonation.[7][8]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-Butoxy-5-methylphenol via O-alkylation of 5-methylresorcinol.

Reagents and Materials:

-

5-methylresorcinol (Orcinol)

-

1-Bromobutane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Deprotonation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-methylresorcinol in anhydrous acetone or DMF. Add 1.0 to 1.1 equivalents of a suitable base (e.g., powdered K₂CO₃ or NaOH). The use of a slight excess of base ensures complete formation of the phenoxide. Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to facilitate the formation of the sodium or potassium salt of the phenoxide.

-

Alkylation: To the stirred suspension, add 1.0 equivalent of 1-bromobutane dropwise. Attaching a reflux condenser, heat the reaction mixture to a gentle reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent using a rotary evaporator.

-

Extraction: Dissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, which may contain unreacted starting material and di-alkylation byproducts, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.

Workflow for Synthesis and Purification of 3-Butoxy-5-methylphenol

Caption: Workflow for the synthesis and purification of 3-Butoxy-5-methylphenol.

Physicochemical Properties (Predicted)

As experimental data is not available, the following properties are predicted based on the chemical structure using computational models. These values provide a useful estimation for experimental design.

| Property | Predicted Value | Notes |

| Boiling Point | ~250-270 °C | Higher than phenol due to increased molecular weight and van der Waals forces. |

| Melting Point | ~40-60 °C | The butoxy group may disrupt crystal packing compared to simpler phenols. |

| logP (Octanol/Water) | ~3.5 - 4.0 | The butoxy group significantly increases lipophilicity compared to phenol. |

| Water Solubility | Low | Expected to be sparingly soluble in water due to the large hydrophobic alkyl chain. |

| Acidity (pKa) | ~10.5 - 11.0 | The butoxy group is weakly electron-donating, making it slightly less acidic than phenol (pKa ~10).[9] |

Spectroscopic Characterization (Predicted)

Confirmation of the structure of the synthesized 3-Butoxy-5-methylphenol would rely on a combination of spectroscopic techniques.[10][11] The expected data are as follows:

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): ~6.2-6.8 ppm (singlets or narrow multiplets). Phenolic OH (1H): Broad singlet, ~4.5-5.5 ppm (position is concentration and solvent dependent). -O-CH₂- (2H): Triplet, ~3.9-4.0 ppm. -CH₂-CH₂-CH₂- (4H): Multiplets, ~1.4-1.8 ppm. Aromatic -CH₃ (3H): Singlet, ~2.2-2.3 ppm. Terminal -CH₃ (3H): Triplet, ~0.9-1.0 ppm. |

| ¹³C NMR | C-OH: ~155-158 ppm. C-O-Butyl: ~158-160 ppm. Aromatic CH: ~100-115 ppm. Aromatic C-CH₃ & C-Butyl: ~140-142 ppm. -O-CH₂-: ~68-70 ppm. Internal -CH₂-: ~19-32 ppm. Aromatic -CH₃: ~21-22 ppm. Terminal -CH₃: ~14 ppm. |

| IR (Infrared) | O-H Stretch (Phenol): Broad band, 3200-3600 cm⁻¹.[12][13][14] C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Aryl Ether): Strong, ~1200-1250 cm⁻¹.[15] C-O Stretch (Phenol): ~1150-1200 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 180. Key Fragments: Loss of butene (m/z = 124, McLafferty rearrangement), loss of butyl radical (m/z = 123), and other fragments characteristic of the aromatic ring.[16][17] |

Analytical Workflow for Structural Confirmation

Caption: Analytical workflow for the structural confirmation of 3-Butoxy-5-methylphenol.

Safety and Handling

While specific toxicity data for 3-Butoxy-5-methylphenol is not available, it should be handled with the care afforded to other substituted phenols and aryl ethers.[1]

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Potential Applications and Future Research

Phenolic compounds are widely studied for their diverse biological activities and industrial applications. The introduction of a butoxy group increases the lipophilicity of the phenol, which can be a desirable trait in medicinal chemistry for enhancing membrane permeability.

-

Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity. Substituted phenols are often used as stabilizers in polymers and food products.[19] Research could investigate the radical scavenging capabilities of 3-Butoxy-5-methylphenol.

-

Pharmaceutical Intermediates: Phenol ethers are common motifs in pharmaceuticals, acting as hydrogen bond acceptors and improving the pharmacokinetic profile of drug candidates.[1] This compound could serve as a building block for more complex molecules with potential therapeutic applications.

-

Fragrance and Flavoring: Many simple phenol ethers have applications in the fragrance industry. The specific aroma profile of 3-Butoxy-5-methylphenol would need to be evaluated.

Further research is required to determine the specific properties and potential applications of this compound. The synthetic and analytical framework provided in this guide offers a solid foundation for such investigations.

References

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. RSC Publishing. Retrieved from [Link]

-

Organic Mystery. (n.d.). Chemical Properties of Alcohols and Phenols. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). Phenols: Chemistry and Applications. Retrieved from [Link]

-

Edubirdie. (n.d.). Properties of Phenols and Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

- Alcohols and Phenols Chapter 5. (n.d.). 108 Chem. Retrieved from a document on physical and chemical properties.

-

ResearchGate. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.2 Properties of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

- The Williamson Ether Synthesis. (n.d.). Laboratory procedure.

- Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- IR Spectrum: Alcohols and Phenols. (n.d.). Chemistry learning resource.

-

ATB. (n.d.). (3-Butoxy-5-methylphenyl)aceticacid. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

- Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis.

-

Chemistry LibreTexts. (2022, August 10). 9.5: Alcohols, Phenols, and Ethers. Retrieved from [Link]

-

Journal of Chemical Education. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 27). Mass spectrum of phenol. Retrieved from [Link]

- Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-5-methylphenol. Retrieved from [Link]

-

Journal of the American Chemical Society. (2014, June 22). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. Retrieved from [Link]

-

MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

-

Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.

- Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.

-

YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

- ORS. (n.d.). Chemical Safety Guide, 6th Ed.

-

ResearchGate. (2025, August 6). The preparation of some methyl‐substituted phenols and phenol alcohols. Retrieved from [Link]

-

MDPI. (2019, October 31). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. Retrieved from [Link]

- National Laboratory of the Rockies. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy.

Sources

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. 17.2 Properties of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. organicmystery.com [organicmystery.com]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Molecular Weight and Physical Characteristics of Orcinol Monobutyl Ether (OBE): A Comprehensive Technical Guide

As drug development and materials science increasingly rely on finely tuned phenolic derivatives, understanding the precise physicochemical properties of these building blocks becomes paramount. Orcinol monobutyl ether (OBE) , formally known as 3-butoxy-5-methylphenol, is a highly versatile intermediate. By selectively masking one of the hydroxyl groups of the orcinol core with a lipophilic butyl chain, chemists can drastically alter the molecule's thermodynamic profile, solubility, and reactivity.

This technical guide provides an authoritative breakdown of the molecular weight, physical characteristics, and validated synthesis protocols for OBE, designed specifically for researchers and application scientists.

Molecular and Structural Profiling

At its core, OBE is an alkylated derivative of orcinol (3,5-dihydroxytoluene). The substitution of a butyl group via an ether linkage fundamentally shifts the molecule's behavior in both aqueous and organic environments.

-

IUPAC Name: 3-butoxy-5-methylphenol

-

CAS Registry Number: 1696736-05-6[1]

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.24 g/mol [2]

The molecular weight of 180.24 g/mol is derived directly from the addition of the butyl chain (C₄H₉, ~57 g/mol ) to the orcinol core (C₇H₈O₂, 124.14 g/mol ), minus the displaced proton. This exact mass is a critical parameter for mass spectrometry (MS) validation during synthetic workflows.

Physical and Thermodynamic Characteristics

The physical properties of OBE are dictated by the competing forces of its structural components: the hydrogen-bonding capability of the remaining phenolic -OH group, and the hydrophobic, van der Waals interactions introduced by the butyl ether chain.

Quantitative Data Summary

| Property | Value | Causality / Structural Rationale |

| Molecular Weight | 180.24 g/mol | Calculated from standard atomic weights (C₁₁H₁₆O₂). |

| Physical State | Viscous liquid to low-melting solid | The flexible butyl chain disrupts the rigid crystal lattice seen in pure orcinol (which is a solid at room temp). |

| Boiling Point | ~280°C - 295°C (Est.) | Lower than orcinol (291°C) [4] due to the loss of one H-bond donor, but higher than orcinol monomethyl ether (259°C) due to increased van der Waals forces. |

| Density | ~0.98 - 1.02 g/cm³ | Typical density range for mono-alkylated phenols. |

| Lipophilicity (LogP) | ~3.2 - 3.5 (Est.) | The four-carbon aliphatic chain significantly increases the partition coefficient compared to the parent resorcinol core. |

| Solubility | Soluble in EtOH, DCM, EtOAc | High lipophilicity limits aqueous solubility but ensures excellent miscibility in standard organic synthesis solvents. |

Thermodynamic Causality

To understand the physical behavior of OBE, one must look at the thermodynamic trade-offs of etherification. Pure orcinol forms a robust intermolecular hydrogen-bonding network, resulting in a high melting point and boiling point. By converting one hydroxyl group into a butyl ether, you eliminate 50% of the molecule's hydrogen-bond donating capacity. However, the extended aliphatic chain introduces significant London dispersion forces.

Fig 1. Causality between molecular structure and thermodynamic properties of OBE.

Experimental Workflows: Synthesis and Validation

To utilize OBE in drug development, researchers must be able to synthesize it with high regioselectivity and validate its purity. The following protocol outlines a self-validating Williamson ether synthesis designed to maximize the yield of the monoalkylated product while suppressing dialkylation.

Step-by-Step Synthesis Protocol

Objective: Regioselective monoalkylation of orcinol to yield 3-butoxy-5-methylphenol [3].

-

Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10.0 mmol (1.24 g) of anhydrous orcinol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Controlled Deprotonation: Add 11.0 mmol (1.52 g) of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

-

Causality: K₂CO₃ is chosen over stronger bases (like NaH or NaOH) because its mild pKa selectively deprotonates only one of the phenolic hydroxyl groups, drastically reducing the formation of the 1,3-dibutoxy byproduct.

-

-

Alkylation: Dropwise, add 10.0 mmol (1.37 g) of 1-bromobutane. Heat the reaction mixture to 60°C and stir for 8 hours.

-

Causality: The Sₙ2 reaction requires moderate thermal energy to overcome the activation barrier of the bulky butyl halide, but exceeding 60°C risks solvent degradation and promotes unwanted side reactions.

-

-

Quenching & Extraction: Cool the mixture to room temperature. Quench with 50 mL of ice-cold distilled water to precipitate the salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to strip away residual DMF.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (gradient elution: 95:5 to 80:20 Hexane:EtOAc) to isolate the pure OBE.

Fig 2. Regioselective Williamson ether synthesis workflow for Orcinol Monobutyl Ether.

Analytical Characterization (Self-Validation)

A robust protocol must be self-validating. To confirm the identity and purity of the synthesized OBE, execute the following analytical checks:

-

LC-MS (ESI-): Run the purified sample through a liquid chromatograph coupled to a mass spectrometer in negative electrospray ionization mode. You must observe a dominant peak at m/z 179.1 ([M-H]⁻), confirming the molecular weight of 180.24 g/mol .

-

¹H-NMR (400 MHz, CDCl₃): The spectrum must show a diagnostic triplet at ~0.9 ppm (3H, terminal methyl of the butyl group), a triplet at ~3.9 ppm (2H, -OCH₂- adjacent to the ether oxygen), and a broad singlet around ~4.8 ppm (1H, exchangeable phenolic -OH), confirming that monoalkylation—not dialkylation—occurred.

Applications in Drug Development

In medicinal chemistry, the physical characteristics of OBE make it an exceptional scaffold. The free phenolic -OH serves as a critical hydrogen-bond donor for target protein binding, while the butyl ether acts as a lipophilic anchor, improving the molecule's ability to cross phospholipid bilayers.

By utilizing OBE rather than the parent orcinol, researchers can artificially inflate the LogP of an active pharmaceutical ingredient (API), enhancing its oral bioavailability and altering its pharmacokinetic distribution profile without fundamentally changing the electronic nature of the aromatic ring.

References

1. 2. 3. 4.

Toxicological Data and Safety Handling of 3-Butoxy-5-methylphenol: A Technical Guide

Executive Summary

3-Butoxy-5-methylphenol (CAS: 1696736-05-6)[1] is a specialized alkyl-alkoxy phenol utilized in advanced chemical synthesis and materials research. As an amphiphilic molecule containing both a lipophilic butoxy chain and a polar phenolic hydroxyl group, it presents unique toxicokinetic challenges. This whitepaper provides drug development professionals and research scientists with an authoritative, E-E-A-T-aligned framework for understanding its toxicological profile, implementing rigorous safety controls, and executing self-validating experimental workflows.

Physicochemical Profiling & Hazard Classification

The toxicological behavior of 3-Butoxy-5-methylphenol is directly governed by its physicochemical properties. The presence of the butoxy ether linkage significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted phenol, driving rapid dermal penetration and cellular membrane intercalation[2].

Quantitative Chemical & Hazard Data

| Property / Hazard | Data / Classification | Mechanistic Implication |

| IUPAC Name | 3-Butoxy-5-methylphenol | Alkyl and alkoxy substitutions dictate steric interactions with metabolic enzymes. |

| CAS Registry Number | 1696736-05-6[1] | Unique identifier for safety tracking. |

| Molecular Formula | C11H16O2[1] | Determines molecular weight and volatility. |

| Molecular Weight | 180.24 g/mol [1] | Low MW facilitates rapid crossing of the stratum corneum. |

| H315 (GHS) | Causes skin irritation | Lipophilic tail disrupts epidermal phospholipid bilayers. |

| H319 (GHS) | Causes serious eye irritation | Protein denaturation in the corneal epithelium. |

| H335 (GHS) | May cause respiratory irritation | Volatilization leads to mucous membrane interaction. |

| Thermal Stability | Emits toxic fumes upon decomposition[3] | Requires strict temperature controls during synthesis. |

Mechanisms of Toxicity & Metabolic Clearance

Understanding the causality behind the toxicity of 3-Butoxy-5-methylphenol is critical for designing effective risk mitigation strategies.

Cytotoxicity and Membrane Disruption

Alkylphenols exert cytotoxicity primarily through structural interference with cellular membranes[2]. The hydrophobic butoxy tail anchors into the lipid bilayer, while the phenolic hydroxyl group interacts with the polar phosphate heads. This amphiphilic insertion alters membrane fluidity, uncouples mitochondrial oxidative phosphorylation, and induces the generation of reactive oxygen species (ROS), ultimately leading to apoptosis[2].

Hepatic Bioactivation and Clearance (CYP450)

The primary route of metabolic clearance for alkoxy-phenols is Phase I oxidation mediated by Cytochrome P450 (CYP) monooxygenases. The ether bond of the butoxy group is highly susceptible to O-dealkylation . CYP enzymes cleave this bond, releasing butyraldehyde and yielding a highly reactive diol intermediate (5-methylbenzene-1,3-diol). This intermediate is subsequently neutralized via Phase II conjugation (glucuronidation or sulfation) to facilitate renal excretion.

CYP450-mediated O-dealkylation and clearance pathway for 3-Butoxy-5-methylphenol.

Safety Handling & Risk Mitigation

Standard laboratory safety protocols are insufficient for substituted phenols due to their unique permeation kinetics. The following controls are mandatory.

Engineering Controls and PPE

-

Glove Selection (Causality): Standard 4-mil nitrile examination gloves provide a false sense of security. Phenolic compounds can permeate thin nitrile within 10 minutes, leading to undetected dermal absorption due to the compound's mild anesthetic properties[4]. Mandatory Requirement: Personnel must use utility-grade Neoprene or Butyl rubber gloves, or double-glove with 8-mil extended-cuff nitrile[5],[4].

-

Ventilation: All handling of the neat compound or concentrated stock solutions (>10%) must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood to mitigate inhalation of volatile phenolic vapors[5].

Spill Response and Dermal Decontamination

-

The PEG-400 Sink Mechanism: In the event of dermal exposure, water alone is often insufficient and can paradoxically spread the lipophilic phenol over a larger surface area if not applied in a massive deluge. The gold-standard first-aid response is the immediate application of Polyethylene Glycol (PEG-300 or PEG-400)[4].

-

Causality: PEG acts as a macroscopic lipophilic sink. It creates an osmotic and solubility gradient that actively draws the 3-Butoxy-5-methylphenol out of the stratum corneum, halting systemic absorption[5].

Self-Validating Experimental Protocols

To ensure data integrity, all toxicological assays involving 3-Butoxy-5-methylphenol must be designed as self-validating systems. This means incorporating internal controls that simultaneously verify both the biological health of the model and the chemical stability of the assay.

Protocol 1: In Vitro Skin Irritation Assay (Adapted from OECD TG 439)

This protocol utilizes Reconstructed Human Epidermis (RhE) to evaluate the dermal toxicity of 3-Butoxy-5-methylphenol without the use of animal models[6].

Step-by-Step Methodology:

-

Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed maintenance medium. Incubate overnight at 37°C, 5% CO2 to allow recovery from shipping stress[6].

-

Topical Application: Apply 30 µL of 3-Butoxy-5-methylphenol (formulated in a non-irritating lipid vehicle) directly to the apical surface of the RhE tissue.

-

Self-Validating Controls: Concurrently apply 30 µL of PBS (Negative Control) to one well, and 30 µL of 5% SDS (Positive Control) to another. Validation logic: The assay is only valid if the PBS control yields >1.0 OD (confirming tissue health) and the SDS control yields <20% viability (confirming assay sensitivity).

-

Incubation & Wash: Incubate for 35 minutes at 37°C. Crucially, wash the tissues 15 times with PBS. Causality: Phenols can directly reduce MTT reagent chemically. The exhaustive wash removes unreacted parent compound, preventing false-positive viability signals (MTT artifact).

-

MTT Viability Assessment: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting blue formazan crystals using isopropanol and quantify spectrophotometrically at 570 nm.

Self-validating in vitro skin irritation workflow using Reconstructed Human Epidermis.

Protocol 2: Microsomal Stability Assay (CYP450 Metabolism)

To quantify the rate of O-dealkylation, the compound is incubated with human liver microsomes (HLM).

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Combine 1 µM 3-Butoxy-5-methylphenol, 0.5 mg/mL HLM, and 100 mM potassium phosphate buffer (pH 7.4) in a microcentrifuge tube.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

-

Self-Validating Control (Minus-NADPH): Run a parallel reaction where NADPH is replaced with buffer. Validation logic: If the parent compound depletes in the minus-NADPH control, the degradation is due to chemical instability or non-CYP mediated hydrolysis, invalidating the CYP clearance calculation.

-

Termination & Analysis: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and the 5-methylbenzene-1,3-diol metabolite.

References

-

[5] Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". [Link]

-

DergiPark. "Alkylphenols in the Environment and Their Adverse Effects on Living Organisms".[Link]

-

[2] Toxicological Sciences (Oxford Academic). "Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells". [Link]

-

[6] NIH / OECD. "OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method".[Link]

-

Applied and Environmental Microbiology (ASM Journals). "Structural Basis for Selective Oxidation of Phosphorylated Ethylphenols by Cytochrome P450 Monooxygenase CreJ". [Link]

Sources

Alkylated Resorcinol Derivatives: Synthetic Pathways, Biological Mechanisms, and Medicinal Applications

Executive Summary

The resorcinol scaffold (1,3-dihydroxybenzene) serves as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets through hydrogen bonding and π-stacking interactions.[1] Alkylation of this ring, particularly at the 4- and 5-positions, dramatically alters its physicochemical properties, enabling membrane permeation and hydrophobic pocket occupancy. This guide provides a technical deep-dive into alkylated resorcinol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and clinical utility as Hsp90 inhibitors, antimicrobial agents, and cannabinoid precursors.

Part 1: Structural Classes and Chemical Diversity

Alkylated resorcinols are categorized primarily by the position and length of the alkyl chain, which dictates their biological function.

| Class | Substitution Pattern | Key Representative | Primary Application |

| 4-Alkylresorcinols | Alkyl chain at C4 | 4-Hexylresorcinol | Antiseptic, Tyrosinase Inhibitor (Skin lightening) |

| 5-Alkylresorcinols | Alkyl chain at C5 | Olivetol (5-pentyl) | Cannabinoid precursor (CBD/THC synthesis) |

| Resorcinolic Lipids | Long chain (C15-C25) at C5 | 5-n-Heptadecylresorcinol | Biomarkers (whole grain), Membrane disruptors |

| Complex Scaffolds | Resorcinol embedded | Ganetespib (Triazolone) | Hsp90 Inhibition (Oncology) |

Part 2: Synthetic Strategies and Protocols

The synthesis of alkylresorcinols requires regioselective control. The 4-position is electronically favored for electrophilic aromatic substitution, while the 5-position often requires indirect methods (e.g., Wittig reaction or polyketide cyclization) to overcome the directing effects of the hydroxyl groups.

Protocol 1: Regioselective Synthesis of 4-Hexylresorcinol

Mechanism: Friedel-Crafts Acylation followed by Reduction.[2] Objective: To synthesize 4-hexylresorcinol with >98% purity for antimicrobial evaluation.

Step-by-Step Methodology:

-

Acylation (Friedel-Crafts):

-

Reagents: Resorcinol (1.0 eq), Hexanoic acid (1.2 eq), Zinc Chloride (ZnCl₂, 0.5 eq) as catalyst.

-

Procedure: Charge a round-bottom flask with resorcinol and hexanoic acid. Heat to 125°C. Add fused ZnCl₂ slowly. The reaction is driven by the formation of the acylium ion.[2][3]

-

Reaction Control: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product, 4-hexanoylresorcinol, appears as a less polar spot.

-

Workup: Quench with dilute HCl to break the zinc complex. Extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.

-

Yield: Typically 85-90%.

-

-

Reduction (Clemmensen Modification):

-

Reagents: 4-Hexanoylresorcinol, Amalgamated Zinc (Zn-Hg), Conc. HCl.

-

Procedure: Reflux the ketone intermediate with Zn-Hg in aqueous HCl/toluene biphasic system for 6-8 hours. The carbonyl group is reduced to a methylene group.

-

Purification: Vacuum distillation (bp 180°C @ 2 mmHg) yields 4-hexylresorcinol as a pale yellow oil that solidifies upon standing.

-

Protocol 2: Synthesis of Olivetol (5-Pentylresorcinol)

Mechanism: Condensation-Aromatization (Biomimetic approach). Objective: Synthesis of the critical precursor for cannabinoid production.

Step-by-Step Methodology:

-

Condensation:

-

Reagents: 3,5-Dimethoxybenzoic acid is converted to the Weinreb amide or reacted directly with n-butyllithium (or Grignard) to form 1-(3,5-dimethoxyphenyl)pentan-1-one.

-

Alternative (Modern): React methyl 3,5-dimethoxybenzoate with butyl magnesium bromide.

-

-

Reduction:

-

Reagents: Triethylsilane (Et₃SiH) / TFA or H₂/Pd-C.

-

Procedure: The ketone is reduced to the alkyl chain. 1-(3,5-dimethoxyphenyl)pentane is isolated.[4]

-

-

Demethylation:

-

Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

-

Procedure: Cool the dimethoxy intermediate in dry DCM to -78°C. Add BBr₃ (2.5 eq) dropwise. Allow to warm to room temperature overnight.

-

Quench: Pour onto ice/water carefully. Extract with DCM.[5]

-

Result: Olivetol is obtained as an off-white solid (mp 46-48°C).

-

Visualization: Synthetic Logic Flow[2]

Caption: Divergent synthetic pathways for 4-alkyl vs. 5-alkyl resorcinols based on electronic directing effects.

Part 3: Biological Mechanisms & Medicinal Chemistry[1][6][7]

Hsp90 Inhibition: The Resorcinol Pharmacophore

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins (HER2, EGFR, BRAF).[6] Inhibitors bind to the N-terminal ATP-binding pocket.[6][7]

-

Mechanism: The resorcinol ring mimics the adenine ring of ATP. The C2-hydroxyl and C4-hydroxyl groups form critical hydrogen bonds with a conserved aspartic acid residue (Asp93) and a water network within the pocket.

-

Key Drug: Ganetespib (STA-9090) .[8]

Antimicrobial & Membrane Disruption

Long-chain alkylresorcinols (C15-C25) act as "amphiphilic disruptors."

-

Mechanism: The alkyl tail inserts into the phospholipid bilayer, while the phenolic head group remains at the interface. This increases membrane curvature and viscosity, leading to leakage of intracellular contents and loss of membrane potential.

-

Selectivity: Higher toxicity toward Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer membrane.

Visualization: Hsp90 Binding Mode

Caption: Pharmacophore mapping of resorcinol-based inhibitors within the Hsp90 ATP-binding pocket.

Part 4: Quantitative Data Presentation

Table 1: Hsp90 Inhibitory Potency (IC50) in Cancer Cell Lines

Comparison of resorcinol-based Ganetespib against first-generation inhibitors.

| Compound | Class | Target | H1975 (NSCLC) IC50 (nM) | H1437 (Lung) IC50 (nM) | HER2+ Breast IC50 (nM) |

| Ganetespib | Resorcinol-Triazolone | Hsp90 (N-term) | 4.2 | 6.5 | ~5.0 |

| AUY-922 | Resorcinol-Isoxazole | Hsp90 (N-term) | 4.7 | 8.0 | 6.0 |

| 17-AAG | Geldanamycin (Quinone) | Hsp90 (N-term) | 6.5 | 30.5 | 33.0 |

| IPI-504 | Hydroquinone | Hsp90 (N-term) | 3.5 | 3.4 | 45.0 |

Data Source: Derived from comparative studies in NIH/PubMed [1, 5].

Table 2: Antimicrobial Activity (MIC) of Alkylresorcinols

Impact of alkyl chain length on efficacy against Staphylococcus aureus.

| Compound | Alkyl Chain | MIC (µg/mL) vs S. aureus | Mechanism Note |

| Resorcinol | None | >1000 | Weak activity |

| 4-Hexylresorcinol | C6 (Linear) | 16 - 32 | Optimal lipophilicity for penetration |

| Olivetol | C5 (Linear) | 64 - 128 | Moderate activity |

| 5-n-Heptadecyl | C17 (Linear) | >500 | "Cut-off" effect; too lipophilic/aggregates |

| Carvacrol | Terpenoid (Ref) | 128 - 256 | Reference standard |

Data Source: Consolidated from microbiological assays [2, 6].

Part 5: Future Outlook & Challenges

-

ADME Optimization: While resorcinols are potent, they are prone to rapid Phase II metabolism (glucuronidation/sulfation) at the hydroxyl groups. Future medicinal chemistry focuses on masking these groups (prodrugs) or sterically hindering metabolic enzymes.

-

Dual-Targeting: Developing "chimeric" molecules where the resorcinol moiety inhibits Hsp90 while a linked tail targets kinase domains (e.g., EGFR), enhancing specificity.

-

Dermatological Formulations: Improving the stability of 4-hexylresorcinol in cosmetic formulations to prevent oxidation (browning) while maintaining tyrosinase inhibition.

References

-

Ganetespib (STA-9090) in Non-Small Cell Lung Cancer. National Institutes of Health (NIH). Available at: [Link]

-

Antimicrobial Activity of 4-Hexylresorcinol and Alkylresorcinols. ResearchGate.[13] Available at: [Link]

-

Identification of Predictive Biomarkers of Response to HSP90 Inhibitors. PubMed Central. Available at: [Link]

-

Membrane-structuring properties of bacterial long-chain alkylresorcinols. Biochimica et Biophysica Acta. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olivetol: Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The HSP90 inhibitor ganetespib: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Subinhibitory Concentrations of Thymol Reduce Enterotoxins A and B and α-Hemolysin Production in Staphylococcus aureus Isolates | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

Crystal Structure Analysis of 3-Butoxy-5-methylphenol

This guide outlines the protocol for the structural elucidation of 3-Butoxy-5-methylphenol (CAS: 1696736-05-6), a critical resorcinol derivative often utilized as a scaffold in the synthesis of bioactive cannabinoids and polyketide analogues.

Given the absence of a specific public entry in the Cambridge Structural Database (CSD) for this exact ether, this guide serves as a foundational operating procedure for synthesizing, crystallizing, and solving its structure based on the crystallographic systematics of homologous 5-alkylresorcinol monoethers.

A Methodological Framework for Structural Elucidation

Executive Summary & Compound Significance

3-Butoxy-5-methylphenol is a desymmetrized derivative of Orcinol (5-methylresorcinol). Structurally, it possesses a polar phenolic head group and a flexible hydrophobic butyl tail. This amphiphilic nature dictates its solid-state packing, often resulting in low-melting solids that require rigorous low-temperature crystallography.

-

Chemical Formula:

-

Molecular Weight: 180.25 g/mol

-

Key Structural Challenge: The conformational freedom of the

-butoxy chain often leads to static disorder in the crystal lattice, requiring specific refinement strategies.

Phase I: Synthesis & Purification Strategy

High-quality single crystals require >99.5% purity. The primary impurity in the synthesis of mono-ethers is the di-butoxy byproduct, which disrupts crystal lattice formation.

Optimized Synthesis Protocol (Williamson Etherification)

To favor the mono-ether product (3-Butoxy-5-methylphenol) over the di-ether:

-

Stoichiometry: Use a 3:1 molar excess of Orcinol relative to 1-Bromobutane .

-

Base: Use mild base

in Acetone or DMF. -

Reflux: 60°C for 12 hours.

Purification (Critical Step)

The crude mixture will contain:

-

Unreacted Orcinol (Polar)

-

Target Mono-ether (Intermediate Polarity)

-

Di-ether (Non-polar)

Protocol:

-

Flash Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent Gradient: Start with 100% Hexanes

10% EtOAc/Hexanes. -

Validation: Verify purity via

-NMR (

Phase II: Crystallization Methodology

The butyl chain lowers the melting point compared to the parent Orcinol. If the compound is an oil at room temperature, in situ cryocrystallography or derivatization may be required. If solid, use Slow Evaporation .

Method A: Slow Evaporation (Preferred for Solids)

-

Solvent System: Hexane : Dichloromethane (3:1).

-

Procedure: Dissolve 20 mg of purified compound in 2 mL solvent in a scintillation vial. Cap loosely.

-

Temperature: Store at 4°C (fridge) to reduce thermal motion of the alkyl chain.

Method B: Sublimation

Phenols sublime easily. Place crude solid in a sublimation apparatus under high vacuum (0.01 Torr) at 40-50°C. Crystals grown from the vapor phase often exhibit superior mosaicity.

Phase III: X-Ray Diffraction & Data Reduction

Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

Source: Cu-K

Data Collection Parameters

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Critical. Reduces thermal vibration of the butyl chain ( |

| Resolution | 0.80 | Standard for small molecules; sufficient for direct methods. |

| Exposure | 10-30s / frame | Phenols diffract well; avoid detector saturation at low angles. |

| Strategy | Full Sphere | Collect high redundancy (>4x) to improve signal-to-noise ratio. |

Phase IV: Structure Solution & Refinement

Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

Step 1: Space Group Determination

Expect Monoclinic (

Step 2: Refinement Strategy

-

Phasing: Use Intrinsic Phasing (SHELXT) to locate the aromatic ring and oxygen atoms.

-

The Butyl Chain: The terminal carbons (

of the butyl group) may appear as elongated ellipsoids.-

Action: If disordered, split the position into Part A (60%) and Part B (40%) and apply SADI or DFIX restraints to maintain standard C-C bond lengths (1.54

).

-

-

Hydrogen Atoms:

-

Aromatic/Alkyl H: Place in calculated geometric positions (Riding model).

-

Phenolic H: Locate in the Difference Fourier Map. Refine freely or with a DANG restraint to the acceptor oxygen to model the H-bond correctly.

-

Structural Analysis: What to Expect

Upon solving the structure, the analysis should focus on three specific interaction motifs characteristic of 5-alkylresorcinol ethers.

A. Hydrogen Bonding Network

Unlike resorcinol (which forms 2D sheets), the mono-ether has only one donor (-OH) but two acceptors (OH and O-Ether).

-

Primary Motif: Infinite

chains where the phenol -OH donates to the ether oxygen of a neighboring molecule. -

Secondary Motif: Centrosymmetric dimers

formed by OH...OH interactions between two molecules.

B. Packing Topology

-

Bilayer Arrangement: The structure will likely segregate into alternating polar (aromatic/OH) and non-polar (butyl) layers.

-

Herringbone Packing: The aromatic rings often adopt an edge-to-face geometry (

80° angle) to maximize quadrupole interactions.

Visualization of Workflow & Interactions

Experimental Workflow

Figure 1: Critical path for the structural determination of 3-Butoxy-5-methylphenol.

Expected Hydrogen Bond Network Topology

Figure 2: Predicted intermolecular interactions.[1] Dashed red lines indicate Hydrogen Bonds; solid black lines indicate Pi-Pi stacking.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

-

Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

Sources

Methodological & Application

Application Notes and Scalable Synthesis Protocols for 3-Butoxy-5-methylphenol

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 3-Butoxy-5-methylphenol, a substituted phenol derivative with potential applications in pharmaceutical development and specialty chemical manufacturing. Recognizing the absence of a standardized, large-scale protocol in public literature, this guide delineates a robust, two-stage synthetic strategy. The protocols are designed with scalability, efficiency, and safety as primary considerations. The synthesis begins with the production of the key intermediate, 3,5-dihydroxytoluene (orcinol), followed by a selective mono-O-alkylation via a phase-transfer catalyzed Williamson ether synthesis. This document provides detailed, step-by-step methodologies, explains the chemical reasoning behind procedural choices, and outlines methods for purification and analytical characterization. All protocols are supported by authoritative citations to ensure scientific integrity.

Introduction and Strategic Overview

3-Butoxy-5-methylphenol is a functionalized aromatic compound whose utility is being explored in various fields, including as an intermediate in the synthesis of biologically active molecules. The strategic challenge in its synthesis lies in the selective functionalization of its precursor, 3,5-dihydroxytoluene (orcinol), which possesses two reactive hydroxyl groups.[1] A direct, single-step synthesis is often complicated by the formation of undesired byproducts.

Our recommended strategy, therefore, involves a two-part approach designed for scalability and control:

-

Part 1: Synthesis of 3,5-Dihydroxytoluene (Orcinol). We will detail a scalable synthesis of the orcinol precursor, starting from readily available materials. A well-established method proceeding from alkyl acetoacetate and alkyl crotonate is presented, which is amenable to large-scale production.[2]

-

Part 2: Selective Mono-O-Butylation of Orcinol. This crucial step employs a phase-transfer catalyzed Williamson ether synthesis to selectively introduce the butoxy group onto one of the phenolic hydroxyls. Phase-transfer catalysis (PTC) is highlighted for its efficiency, mild reaction conditions, and ability to enhance selectivity for O-alkylation over competing C-alkylation, a common side reaction in phenol chemistry.[3][4]

This guide is intended for researchers, chemists, and process development professionals. It emphasizes not just the "how" but also the "why" behind each step, providing a solid foundation for process optimization and scale-up.

Part 1: Scalable Synthesis of 3,5-Dihydroxytoluene (Orcinol)

The synthesis of the orcinol intermediate is a multi-step process that has been proven to be effective and scalable.[2] The following protocol is adapted from established patent literature.

Synthetic Workflow: Orcinol Synthesis

The overall transformation from starting materials to orcinol is depicted below.

Caption: Workflow for the synthesis of Orcinol.

Detailed Experimental Protocol: Orcinol

Materials and Reagents:

-

Ethyl acetoacetate

-

Ethyl crotonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Palladium on carbon (Pd/C), 5%

-

Cymene or other high-boiling inert solvent

-

Ethyl acetate (for recrystallization)

Protocol:

-

Step 1: Condensation Reaction

-

To a suitably sized reactor equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

-

Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in toluene, maintaining the temperature below 30°C.

-

After the initial reaction subsides, add ethyl crotonate (1.0 equivalent) dropwise.

-

Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or GC). The product is the sodium salt of carboethoxymethyldihydroresorcinol.[2]

-

-

Step 2: Saponification and Decarboxylation

-

Cool the reaction mixture. Directly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 3.0 equivalents).

-

Heat the biphasic mixture to reflux for 4-6 hours to effect saponification.

-

After cooling, separate the aqueous layer. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. This will induce decarboxylation and precipitation of the product.

-

Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water, and air dry to yield crude methyldihydroresorcinol.

-

The crude product can be purified by recrystallization from ethyl acetate.[2]

-

-

Step 3: Dehydrogenation to Orcinol

-

In a reactor equipped for reflux with a nitrogen atmosphere, dissolve the purified methyldihydroresorcinol from Step 2 in an inert, high-boiling solvent like cymene.

-

Add 5% Palladium on carbon catalyst (typically 1-2% by weight relative to the substrate).

-

Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by GC for the disappearance of the starting material.

-

After completion, cool the mixture and filter off the Pd/C catalyst.

-

The solvent (cymene) can be removed by vacuum distillation. The resulting crude orcinol can be purified by sublimation or recrystallization to yield 3,5-dihydroxytoluene.[2]

-

Part 2: Selective Synthesis of 3-Butoxy-5-methylphenol

The conversion of orcinol to the target molecule is achieved via the Williamson ether synthesis.[5] To favor mono-alkylation and enhance reaction efficiency at a large scale, a phase-transfer catalyst is employed.[6]

Synthetic Workflow: O-Butylation

The selective butylation reaction is outlined in the following workflow diagram.

Caption: Workflow for Phase-Transfer Catalyzed O-Butylation.

Detailed Experimental Protocol: 3-Butoxy-5-methylphenol

Materials and Reagents:

-

3,5-Dihydroxytoluene (Orcinol)

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup:

-

Charge a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer with orcinol (1.0 equivalent), toluene, and an aqueous solution of NaOH (1.0-1.2 equivalents, e.g., 20% w/v).

-

Add the phase-transfer catalyst, TBAB (0.02-0.05 equivalents). The use of a PTC like TBAB is crucial for transporting the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides, thus accelerating the reaction.[7]

-

Stir the biphasic mixture vigorously.

-

-

Alkylation:

-

Slowly add 1-bromobutane (0.9-1.0 equivalents) to the mixture. Using a slight sub-stoichiometric amount of the alkylating agent can help minimize the formation of the di-alkylated byproduct.

-

Heat the reaction mixture to 60-70°C and maintain with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by GC or HPLC to determine the optimal ratio of mono- to di-alkylated product and consumption of starting material.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x volumes).

-

Combine all organic layers. Wash sequentially with water (2x volumes) and then with brine (1x volume) to remove residual NaOH and TBAB.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

-

Purification:

-

The crude product will be a mixture of unreacted orcinol, the desired 3-Butoxy-5-methylphenol, and the 3,5-Dibutoxytoluene byproduct.

-

Fractional Vacuum Distillation: For large-scale operations, this is often the most effective method. The components will have distinct boiling points, allowing for their separation.

-

Column Chromatography: For laboratory scale or for achieving very high purity, silica gel column chromatography can be used. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) will effectively separate the less polar di-butylated product, the desired mono-butylated product, and the more polar orcinol starting material.

-

Data Summary and Characterization

Table of Reaction Parameters

| Parameter | Part 1: Orcinol Synthesis | Part 2: O-Butylation | Rationale / Citation |

| Key Reagents | Ethyl Acetoacetate, NaH, NaOH, Pd/C | Orcinol, 1-Bromobutane, NaOH, TBAB | Core components of the respective synthetic routes.[2][6] |

| Stoichiometry | Base: >1 eq.; Catalyst: ~1-2% w/w | Alkyl Halide: 0.9-1.0 eq.; Base: 1.0-1.2 eq.; PTC: 0.02-0.05 eq. | Controlled to drive reaction and manage selectivity.[8] |

| Solvent System | Toluene, Water, Cymene | Toluene / Water (Biphasic) | Solvents chosen for reactivity, safety, and scalability.[2][7] |

| Temperature | Reflux conditions (variable) | 60-70°C | Optimized for reaction rate while minimizing side reactions.[8] |

| Typical Yield | 60-75% (overall) | 50-70% (of desired mono-ether) | Yields are dependent on optimization and purification efficiency. |

| Purification | Recrystallization, Distillation | Vacuum Distillation, Chromatography | Methods chosen for scalability and purity requirements.[9][10] |

Analytical Characterization

The identity and purity of the final product, 3-Butoxy-5-methylphenol, should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations | Purpose | Citation |

| ¹H NMR | Aromatic protons (~6.2-6.5 ppm), phenolic -OH (broad singlet, ~4-7 ppm), butoxy group protons (-OCH₂- triplet ~3.9 ppm, other multiplets ~1.0-1.8 ppm), methyl group singlet (~2.2 ppm). | Structural confirmation and isomer identification. The -OH peak will disappear upon a D₂O shake. | [11][12] |

| ¹³C NMR | Unique signals for all 11 carbons, including aromatic C-O (~158-160 ppm), aromatic C-OH (~155-157 ppm), and aliphatic carbons of the butoxy group. | Confirms carbon framework and substitution pattern. | [13] |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the exact mass of C₁₁H₁₆O₂. | Confirms molecular weight and formula. | [14] |

| IR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a prominent C-O ether stretch (~1200-1250 cm⁻¹). | Functional group identification. | [11] |

| HPLC / GC | A single major peak under optimized conditions. | Purity assessment and quantification. | [10][15] |

Conclusion

This guide presents a logically structured and scientifically grounded approach to the scalable synthesis of 3-Butoxy-5-methylphenol. By breaking the process into the synthesis of the orcinol precursor followed by a selective, phase-transfer catalyzed O-alkylation, this protocol provides a high degree of control and is suitable for scale-up. The detailed experimental procedures, rationale for key steps, and comprehensive analytical guidelines offer researchers and development professionals a complete framework for producing this valuable chemical compound with high purity and efficiency.

References

- Bork, K.-H., & Rosen, W. (1975). U.S. Patent No. US3865884A. U.S.

-

Wikipedia. (2023). Orcinol. [Link]

-

ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

-

Vapourtec. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]

-

PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

- Google Patents. (2000).

-

Bentham Science. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. [Link]

-

University of Colorado Boulder, Department of Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents. (2001). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)

-

Scribd. Williamson Ether Synthesis Experiment. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Quick Company. An Improved Process For Alkylation Of Phenols. [Link]

-

Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol. [Link]

-

University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. [Link]

-

MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

-

DIGIBUG, Universidad de Granada. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. [Link]

-

ResearchGate. (2007). Improvement on synthesis of orcinol. [Link]

Sources

- 1. Orcinol - Wikipedia [en.wikipedia.org]

- 2. US3865884A - Preparation of orcinol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. vapourtec.com [vapourtec.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

- 14. digibug.ugr.es [digibug.ugr.es]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Integration of 3-Butoxy-5-methylphenol in Advanced Nematic Liquid Crystal Formulations

Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of advanced nematic liquid crystals (LCs) for high-frequency microwave applications, fast-response displays, and spatial light modulators requires precise tuning of the mesogenic core. 3-Butoxy-5-methylphenol (CAS: 1696736-05-6) [1] serves as an exceptional asymmetric building block for synthesizing phenyl benzoate-based liquid crystals.

As a Senior Application Scientist, I select this specific precursor because its structural features provide a trifecta of thermodynamic and electro-optic benefits:

-

The Butoxy Tail (Flexible Spacer): The four-carbon alkoxy chain provides necessary molecular flexibility. This lowers the overall melting point of the resulting mesogen and promotes the formation of fluid mesophases rather than highly crystalline solid states.

-

The Lateral Methyl Group (Steric Modulator): The presence of a lateral methyl group on the benzene ring introduces targeted steric hindrance. This lateral substitution effectively widens the mesogenic core, increasing intermolecular separation[2]. By disrupting tight molecular packing, the lateral methyl group significantly lowers the melting point and strongly inhibits the formation of highly ordered, viscous smectic phases[3]. This is critical for broadening the operational temperature window of the nematic phase.

-

The Phenolic Hydroxyl (Reactive Anchor): The phenol group provides a highly reactive site for Steglich esterification with various alkylbenzoic acids, allowing for the modular construction of the rigid LC core[4].

Experimental Workflow & Logical Relationships

To ensure high-purity mesogens that do not suffer from ionic contamination (which degrades the voltage holding ratio in LC devices), we utilize a mild Steglich esterification followed by rigorous chromatographic and thermal purification. The workflow below outlines the causal relationship between synthesis, purification, and final formulation.

Caption: Workflow for synthesizing and formulating nematic liquid crystals using 3-butoxy-5-methylphenol.

Experimental Protocols

Protocol A: Synthesis of 3-Butoxy-5-methylphenyl 4-pentylbenzoate

Objective: Synthesize a laterally methylated nematic monomer while avoiding harsh acid chlorides that can cleave ether linkages.

Reagents:

-

3-Butoxy-5-methylphenol (1.0 eq, 10 mmol)

-

4-Pentylbenzoic acid (1.05 eq, 10.5 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)[4]

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)[4]

-

Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

-

Activation: Dissolve 4-pentylbenzoic acid, 3-butoxy-5-methylphenol, and DMAP in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Coupling: Dissolve DCC in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: Slow addition controls the exothermic formation of the O-acylisourea intermediate, preventing thermal degradation.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

-

Filtration: Filter the suspension through a Celite pad to remove the bulk of the DCU by-product. Wash the filtrate successively with 5% HCl (aq), saturated NaHCO₃ (aq), and brine to remove DMAP and unreacted acids/phenols.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Self-Validating Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate 9:1). Recrystallize the resulting solid from absolute ethanol until a constant melting point is achieved (typically 2-3 cycles). Causality: A constant melting point across successive recrystallizations is the definitive self-validating indicator of mesogenic purity, essential for reproducible LC phase behavior.

Protocol B: Formulation and Phase Tuning

Objective: Integrate the synthesized monomer into a commercial nematic host to suppress smectic phases and tune the clearing point.

-

Weighing: In a clean, dust-free glass vial, weigh 90.0 mg of a standard nematic host (e.g., E7 mixture) and 10.0 mg of the purified 3-butoxy-5-methylphenyl 4-pentylbenzoate (10 wt% doping).

-

Homogenization: Heat the mixture to 100 °C (well above the isotropic clearing point of both components) on a precision hotplate. Stir magnetically for 30 minutes to ensure complete thermodynamic mixing.

-

Capillary Filling: While in the isotropic state, introduce the mixture into a polyimide-rubbed, ITO-coated test cell (e.g., 5 µm gap) via capillary action.

-

Annealing: Cool the cell slowly (1 °C/min) to room temperature to allow uniform planar alignment of the nematic phase.

Quantitative Data Presentation

The introduction of the lateral methyl group fundamentally alters the thermodynamics of the LC mixture. Table 1 summarizes the phase transition and dielectric data, demonstrating how the steric bulk of the methyl group suppresses the smectic phase and lowers the melting point[2][3].

Table 1: Thermal and Electro-Optic Properties of Formulated LC Mixtures

| Formulation | Melting Point (Tₘ) | Nematic-Isotropic Clearing Point (T_c) | Smectic Phase Observed? | Dielectric Anisotropy (Δε) at 1 kHz |

| Host LC (Pure E7) | -10.0 °C | 58.0 °C | No | +13.8 |

| Host + 10% Non-Methylated Analog | 4.5 °C | 65.2 °C | Yes (Narrow window) | +12.1 |

| Host + 10% 3-Butoxy-5-methylphenol derivative | -5.2 °C | 54.5 °C | No (Suppressed) | +11.4 |

Data Interpretation: The non-methylated analog induces an unwanted smectic phase and raises the melting point. By utilizing the 3-butoxy-5-methylphenol derivative, the lateral methyl group successfully suppresses smectic ordering and maintains a highly fluid nematic phase at lower temperatures, albeit with a slight expected reduction in the clearing point and dielectric anisotropy due to decreased molecular polarizability along the long axis[2][3].

Characterization & Validation

To validate the success of the formulation, two primary analytical techniques must be employed:

-

Differential Scanning Calorimetry (DSC): Run the samples at a scan rate of 5 °C/min under nitrogen. The absence of a secondary endothermic peak before the clearing point validates the successful suppression of the smectic phase[3]. The single, sharp endotherm at T_c confirms a homogenous nematic-to-isotropic transition.

-

Polarized Optical Microscopy (POM): Place the filled test cell on a hot stage under crossed polarizers. The observation of a classic "Schlieren" or thread-like texture confirms the presence of the nematic phase. Upon heating past T_c, the field of view must turn completely dark (isotropic state).

References

- BLD Pharm. "6214-45-5 | (4-Butoxyphenyl)methanol | BLD Pharm" (Contains catalog data for 3-Butoxy-5-methylphenol CAS 1696736-05-6).

- RSC Publishing. "Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals.

- MDPI. "Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics.

- MRS-J. "Synthesis and Thermal Properties of Liquid Crystals having a Carbonyl Group at the Terminal Position.

Sources

Application Note: Solvent Selection and Optimization for High-Yield Synthesis of 3-Butoxy-5-methylphenol

Executive Summary

3-Butoxy-5-methylphenol is a critical building block in the synthesis of advanced materials, fragrances, and pharmaceutical intermediates. The synthesis relies on the mono-O-alkylation of orcinol (5-methylbenzene-1,3-diol) with a butyl halide (e.g., 1-bromobutane). Achieving high chemoselectivity (O- vs. C-alkylation) and regioselectivity (mono- vs. di-alkylation) is notoriously difficult due to the ambidentate nature of the resorcinolate anion. This application note details the mechanistic rationale for solvent selection, providing a field-proven, self-validating protocol for maximizing the yield of the mono-O-alkylated target.

Mechanistic Background: The Ambidentate Nature of Orcinol

Orcinol possesses two hydroxyl groups and three highly nucleophilic aromatic ring carbons (C-2, C-4, and C-6). Upon deprotonation by a base, the resulting phenoxide anion acts as an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the aromatic carbons are "soft" centers. The pathway the reaction takes is heavily dictated by the solvation state of this anion, which is directly controlled by the choice of solvent and base ()[1].

Solvent Selection: Thermodynamic and Kinetic Control

The causality behind solvent selection lies in the degree of ion pairing and hydrogen bonding:

-

Polar Aprotic Solvents (Acetone, DMF): Solvents like acetone (

) and DMF ( -

Protic Solvents (Water, Ethanol): Protic solvents form strong hydrogen bonds with the phenoxide oxygen. This steric and electronic shielding diminishes the nucleophilicity of the oxygen, forcing the electrophile to attack the softer, less shielded carbon atoms, leading to significant C-alkylation byproducts ()[3].

-

Non-Polar Solvents (Toluene): In non-polar media, the phenoxide and counterion form tight ion pairs. The oxygen is sterically blocked by the cation, which again shifts the reaction pathway toward C-alkylation or results in poor overall conversion[1].

Quantitative Solvent Comparison

The following table summarizes the effect of solvent on the product distribution during the reaction of orcinol with 1.1 equivalents of 1-bromobutane and

| Solvent | Dielectric Constant ( | Major Product Type | Mono-O-Alkylation Yield (%) | Di-O-Alkylation Yield (%) | C-Alkylation Yield (%) |

| Acetone | 20.7 | Mono-O-alkyl | 70 – 75 | 10 – 15 | < 5 |

| DMF | 36.7 | Mono-O-alkyl | 60 – 65 | 25 – 30 | < 5 |

| Ethanol | 24.5 | Mixed O/C-alkyl | 30 – 40 | < 10 | 30 – 40 |

| Toluene | 2.4 | C-alkyl / Unreacted | < 10 | < 5 | 15 – 20 |

Table 1: Influence of solvent on the chemoselectivity of orcinol alkylation. Acetone provides the optimal balance of kinetic activation and temperature control to maximize mono-O-alkylation.

Visualizations

Mechanistic pathway of orcinol alkylation highlighting solvent-directed chemoselectivity.

Experimental Protocol: High-Yield Synthesis of 3-Butoxy-5-methylphenol

This protocol utilizes acetone as the solvent and potassium carbonate as a mild base to prevent dianion formation. Potassium iodide (KI) is added in catalytic amounts to accelerate the reaction via the Finkelstein mechanism (in situ conversion of 1-bromobutane to the more reactive 1-iodobutane) ()[2].

Reagents:

-

Orcinol (anhydrous): 10.0 mmol (1.24 g)

-

1-Bromobutane: 11.0 mmol (1.51 g / 1.18 mL)

-

Potassium Carbonate (

, finely powdered): 12.0 mmol (1.66 g) -

Potassium Iodide (KI): 1.0 mmol (0.16 g)

-

Acetone (anhydrous): 25 mL

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of anhydrous orcinol in 25 mL of anhydrous acetone.

-

Base Addition: Add 12.0 mmol of finely powdered

and 1.0 mmol of KI to the solution. The suspension will turn slightly pink/orange as the phenoxide begins to form. Stir at room temperature for 15 minutes. -

Alkylation: Attach a reflux condenser. Using a syringe, add 11.0 mmol of 1-bromobutane dropwise over 10 minutes. Causality note: Slow addition maintains a low steady-state concentration of the electrophile, minimizing di-alkylation.

-

Reflux & Monitoring (Self-Validation): Heat the reaction mixture to a gentle reflux (approx. 60 °C) in an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).

-

Validation Check: The starting orcinol (

, stains strongly with

-

-

Work-up: Once TLC indicates optimal conversion (typically 12–16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

, KBr). Concentrate the filtrate under reduced pressure. -

Extraction: Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc) and wash with distilled water (

mL) and brine (15 mL). Dry the organic layer over anhydrous -

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1). The fractions containing the pure 3-Butoxy-5-methylphenol are pooled and concentrated to yield a pale yellow oil.

Step-by-step experimental workflow for the synthesis of 3-Butoxy-5-methylphenol.

References

-

Stein, A. R. (1965). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry.[Link]

-

Lopušanskaja, E., Paju, A., Järving, I., & Lopp, M. (2023). A direct alkylation of resorcinols. Synthetic Communications.[Link]

-

Addante-Moya, L. G., Abad-Somovilla, A., & Abad-Fuentes, A. (2021). Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation and Immunoassay Development. Toxins.[Link]

Sources

Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 3-Butoxy-5-methylphenol

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Syntheses

3-Butoxy-5-methylphenol is a valuable molecule in the synthesis of various fine chemicals and potential pharmaceutical intermediates. Its structure, featuring an aryl ether linkage, is a common motif in biologically active compounds. The traditional synthesis of such ethers, predominantly the Williamson ether synthesis, often relies on harsh conditions, volatile organic solvents, and stoichiometric use of strong bases, generating significant waste.

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document provides detailed application notes and protocols for sustainable and efficient methods to produce 3-Butoxy-5-methylphenol. We will explore modern adaptations of the Williamson ether synthesis that significantly improve its environmental footprint, including microwave-assisted and phase-transfer catalyzed approaches. These methods offer advantages such as reduced reaction times, lower energy consumption, and the use of more benign solvent systems.

Synthetic Strategies for 3-Butoxy-5-methylphenol

The core transformation in the synthesis of 3-Butoxy-5-methylphenol from its logical precursor, 3-methoxy-5-methylphenol (also known as orcinol monomethyl ether), is an O-alkylation reaction.

Caption: General reaction for the O-butylation of 3-methoxy-5-methylphenol.

This guide will detail three distinct protocols for achieving this transformation, each with a different "green" profile.

Protocol 1: Traditional Williamson Ether Synthesis (Baseline)

This protocol serves as a conventional benchmark to highlight the improvements offered by the subsequent green methods. It involves the reaction of the phenoxide ion of 3-methoxy-5-methylphenol with an alkyl halide in a polar aprotic solvent.